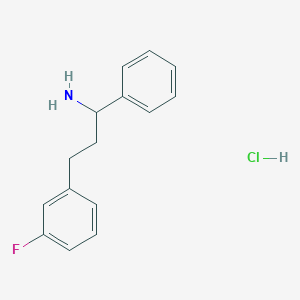
3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorophenyl compounds are commonly used in organic synthesis . They are typically colorless to light yellow or light beige crystalline substances . They are soluble in organic solvents and insoluble in water .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a common method used in the synthesis of fluorophenyl compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various methods such as X-ray diffraction and Density Functional Theory (DFT) . The structure of these compounds typically consists of a phenethylamine core that includes a phenyl ring, ethyl chain, a terminal amino (NH2) group, and a methyl substitution at Rα .Chemical Reactions Analysis
Fluorophenyl compounds are often used as reactants in organic synthesis . They can undergo various chemical reactions, including protodeboronation .Physical And Chemical Properties Analysis
These compounds typically have a low melting point and are moderately lipophilic . They also have a weak basicity and are relatively small molecules, which makes them good candidates for transdermal infusion .Scientific Research Applications
- Anti-Inflammatory Agents : 3-(3-Fluorophenyl)propionic acid exhibits anti-inflammatory properties, making it a potential candidate for drug development. Researchers explore its effects on inflammatory pathways and evaluate its efficacy in treating conditions like arthritis and other inflammatory disorders .
- Pain Management : The compound’s analgesic properties are of interest. Investigations focus on its ability to modulate pain pathways, potentially leading to novel pain-relieving medications .
- GABA Receptor Modulation : Researchers study how 3-(3-Fluorophenyl)propionic acid interacts with gamma-aminobutyric acid (GABA) receptors. Understanding its effects on neuronal excitability may contribute to the development of anxiolytic or antiepileptic drugs .
- Neuroprotective Effects : Investigations explore whether this compound has neuroprotective properties, potentially aiding in the prevention or treatment of neurodegenerative diseases .
- Building Block for Organic Compounds : Chemists use 3-(3-Fluorophenyl)propionic acid as a versatile building block in organic synthesis. Its functional group reactivity allows for the creation of more complex molecules .
- Transition Metal-Catalyzed Reactions : The compound participates in transition metal-catalyzed reactions, enabling the formation of C-C bonds and other valuable transformations .
- Polymerization Initiator : Researchers investigate its role as a polymerization initiator. By incorporating it into polymer chains, they aim to enhance material properties such as mechanical strength and thermal stability .
- Environmental Fate and Degradation : Scientists study the behavior of 3-(3-Fluorophenyl)propionic acid in the environment. This includes its degradation pathways, persistence, and potential impact on ecosystems .
- Analytical Standards : The compound serves as an analytical standard for chromatography and spectroscopy techniques. Its well-defined properties aid in accurate compound identification and quantification .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Environmental Chemistry
Analytical Chemistry and Forensic Science
Mechanism of Action
The mechanism of action of these compounds can vary depending on their specific structure and the context in which they are used. For example, 3-Fluoroamphetamine, a stimulant drug from the amphetamine family, acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Safety and Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13;/h1-8,11,15H,9-10,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKXMULXFUACEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2577394.png)
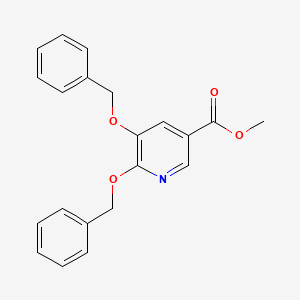
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)
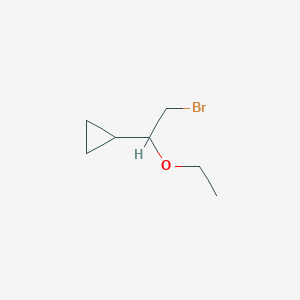
![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)
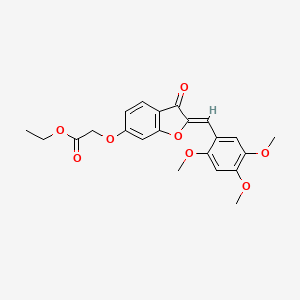
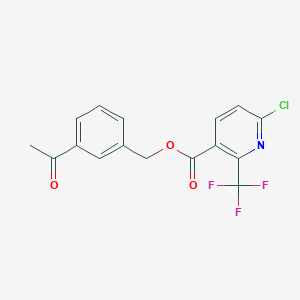
![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)
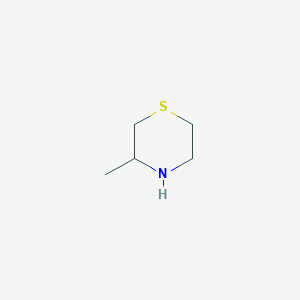

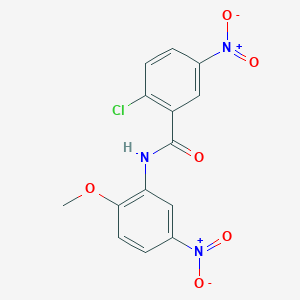
![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)
![N-(4-methoxybenzyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2577416.png)
![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)